molecular formula C17H14ClN3O2 B277243 N-(3-chloro-4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

N-(3-chloro-4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No. B277243
M. Wt: 327.8 g/mol
InChI Key: GJVLFOBWHUTBJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide, also known as CM-272, is a novel compound that has been synthesized for its potential application in scientific research.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is not fully understood, but it is thought to inhibit the activity of a protein called heat shock protein 90 (HSP90), which is involved in the regulation of cell growth and survival. By inhibiting HSP90, N-(3-chloro-4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide disrupts the signaling pathways that promote cancer cell growth and survival, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
In addition to its anticancer effects, N-(3-chloro-4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been found to have other biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as to inhibit the migration and invasion of cancer cells. N-(3-chloro-4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has also been found to inhibit the activity of other proteins involved in cancer cell growth and survival, including AKT and ERK.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-chloro-4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is its specificity for HSP90, which makes it a potentially useful tool for studying the role of HSP90 in cancer cell growth and survival. However, one limitation of N-(3-chloro-4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is its relatively low potency compared to other HSP90 inhibitors, which may make it less effective in certain experimental settings.

Future Directions

There are several potential future directions for research on N-(3-chloro-4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide. One direction is the development of more potent analogs of N-(3-chloro-4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide that could be used as anticancer drugs. Another direction is the investigation of the potential therapeutic applications of N-(3-chloro-4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide in other diseases, such as neurodegenerative disorders. Finally, further research is needed to fully understand the mechanism of action of N-(3-chloro-4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide and its potential applications in scientific research.

Synthesis Methods

N-(3-chloro-4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is synthesized through a multistep process that involves the reaction of 3-chloro-4-methylphenylamine with 2-chloroacetyl chloride to form N-(3-chloro-4-methylphenyl)-2-chloroacetamide. This intermediate is then reacted with 2-aminobenzophenone to form N-(3-chloro-4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been found to have potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anticancer drugs.

properties

Molecular Formula

C17H14ClN3O2

Molecular Weight

327.8 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C17H14ClN3O2/c1-11-6-7-12(8-14(11)18)20-16(22)9-21-10-19-15-5-3-2-4-13(15)17(21)23/h2-8,10H,9H2,1H3,(H,20,22)

InChI Key

GJVLFOBWHUTBJW-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=NC3=CC=CC=C3C2=O)Cl

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=NC3=CC=CC=C3C2=O)Cl

Origin of Product

United States

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